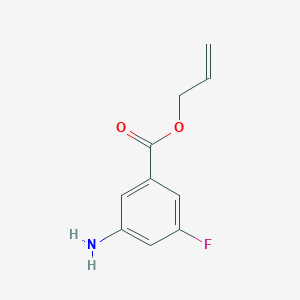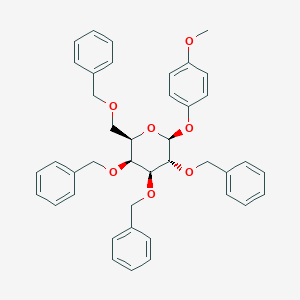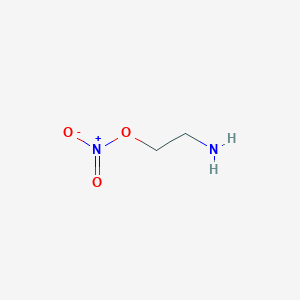
Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is a complex organic compound with the molecular formula
C64H80N8NiO8
and a molecular weight of 1148.06 g/mol . This compound belongs to the phthalocyanine family, which is known for its vibrant colors and extensive applications in dyes, pigments, and as catalysts in various chemical reactions. The presence of nickel in the central coordination site and the octabutoxy substituents on the phthalocyanine ring enhance its solubility and electronic properties, making it a valuable material in scientific research and industrial applications .Análisis Bioquímico
Biochemical Properties
The nature of these interactions can vary depending on the specific structure of the phthalocyanine and the biomolecules it interacts with .
Cellular Effects
Phthalocyanines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phthalocyanines are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Phthalocyanines are generally stable compounds, and their effects on cellular function can be observed in both in vitro and in vivo studies over time .
Dosage Effects in Animal Models
Phthalocyanines are known to exhibit threshold effects, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
Phthalocyanines can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Phthalocyanines can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Phthalocyanines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine typically involves the cyclotetramerization of 4,5-dibutoxyphthalonitrile in the presence of a nickel salt, such as nickel(II) acetate. The reaction is carried out under reflux conditions in a high-boiling solvent like 1-chloronaphthalene or quinoline . The general reaction scheme is as follows:
4C6H4(OC4H9)2CN+Ni(OAc)2→Ni(C6H4(OC4H9)2CN)4
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is typically achieved through recrystallization or chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species under strong oxidizing conditions.
Reduction: It can be reduced to nickel(I) species using reducing agents like sodium borohydride.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Nickel(III) phthalocyanine derivatives.
Reduction: Nickel(I) phthalocyanine derivatives.
Substitution: Various substituted phthalocyanine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine involves its ability to absorb light and transfer energy to molecular oxygen, generating singlet oxygen and other reactive oxygen species. These reactive species can induce oxidative damage to cellular components, making the compound effective in applications like photodynamic therapy . The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell death in targeted applications .
Comparación Con Compuestos Similares
- Nickel(II) phthalocyanine-tetrasulfonic acid tetrasodium salt
- Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
- Zinc 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
Comparison: Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is unique due to its specific electronic properties and solubility profile imparted by the octabutoxy groups. Compared to its copper and zinc analogs, the nickel compound exhibits different redox potentials and catalytic activities, making it suitable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
155773-71-0 |
|---|---|
Fórmula molecular |
C64H80N8NiO8 |
Peso molecular |
1148.1 g/mol |
Nombre IUPAC |
nickel(2+);5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C64H80N8O8.Ni/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2 |
Clave InChI |
JFVRZEMMDHQJPH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Ni+2] |
SMILES canónico |
CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Ni+2] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of observing Negative Differential Resistance (NDR) in Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine ultrathin films?
A1: The observation of NDR in this compound ultrathin films, both on its own and in conjunction with graphene oxide, suggests its potential for applications in electronic devices. [] NDR is a phenomenon where the electrical current decreases with increasing voltage, a characteristic crucial for developing molecular switches, memory devices, and oscillators. This finding paves the way for exploring this material's use in next-generation electronics.
Q2: How does the incorporation of graphene oxide influence the properties of this compound in the context of the study?
A2: The research demonstrates that incorporating graphene oxide with this compound ultrathin films leads to observable NDR effects. [] This suggests that graphene oxide may play a role in modulating the electronic properties of the this compound, potentially influencing charge transport mechanisms and contributing to the observed NDR behavior. This finding highlights the potential of combining these materials for enhanced electronic device performance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B123958.png)








![(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol](/img/structure/B123979.png)



